

# The Diverse Biological Activities of 2-Methylindole Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 3-(2-Methyl-1*h*-indol-3-yl)-3-oxopropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

The 2-methylindole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties. This technical guide provides an in-depth overview of the diverse biological activities of 2-methylindole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

## Quantitative Biological Activity Data

The biological activities of various 2-methylindole derivatives are summarized below. The data is presented to allow for easy comparison of the potency of different derivatives across several therapeutic areas.

### Anticancer Activity

2-Methylindole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Anticancer Activity of 2-Methylindole Derivatives (IC<sub>50</sub> values in  $\mu$ M)

Compound/Derivative	Cell Line	IC50 (μM)	Reference
2-Phenylindole	Murine Melanoma (B16F10)	23.81 - 60.11	[1]
2-Phenylindole	Human Lung Cancer (A549)	Not specified	[1]
2-Phenylindole	Human Breast Cancer (MDA-MB-231)	16.18 - 92.73	[1]
Furo[3,2-b]indole derivative (10a)	Renal Cancer (A498)	Not specified	
Indole-vinyl sulfone derivative (9)	Various cancer cell lines	Potent activity	[2]
Benzimidazole-indole derivative (8)	Various cancer cell lines	0.05	[2]
2,6-di-substituted indole derivative (16e)	Ovarian Cancer (SKOV3)	Not specified	[3]
Sclareolide-indole conjugate (8k)	K562	5.2 ± 0.6	[4]
Sclareolide-indole conjugate (8k)	MV4-11	0.8 ± 0.6	[4]
2,5-bisindolyl-1,3,4-oxadiazole (27)	Breast Cancer (MCF-7)	1.8 ± 0.9	[5]
2,5-bisindolyl-1,3,4-oxadiazole (29)	Breast Cancer (MCF-7)	2.6 ± 0.89	[5]
2,5-bisindolyl-1,3,4-oxadiazole (29)	Lung Cancer (A549)	3.3 ± 0.85	[5]
Thiazolyl-indole-2-carboxamide (6i)	Breast Cancer (MCF-7)	6.10 ± 0.4	[6]

Thiazolyl-indole-2-carboxamide (6v)	Breast Cancer (MCF-7)	$6.49 \pm 0.3$	[6]
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## Antimicrobial Activity

The antimicrobial potential of 2-methylindole derivatives has been evaluated against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are detailed in Table 2.

Table 2: Antimicrobial Activity of 2-Methylindole Derivatives (MIC values in  $\mu\text{g/mL}$ )

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
Indole-triazole derivative (3d)	Various microorganisms	3.125 - 50	[7]
Indole-thiadiazole (2c)	Bacillus subtilis	3.125	[8]
Indole-triazole (3c)	Bacillus subtilis	3.125	[8]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (3ao, 3aq)	Staphylococcus aureus	< 1	[9]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (3aa, 3ad)	Staphylococcus aureus	3.9 - 7.8	[9]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)	Mycobacterium smegmatis	3.9	[9]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8)	Various bacteria	0.004 - 0.03	[10]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (15)	Various fungi	0.004 - 0.06	[11]
5-chloro 2-methyl indole	Serratia marcescens	75	[12]

## Anti-inflammatory Activity

Several 2-methylindole derivatives have been investigated for their ability to modulate inflammatory pathways. The IC50 values for the inhibition of key inflammatory mediators are presented in Table 3.

Table 3: Anti-inflammatory Activity of 2-Methylindole Derivatives (IC50 values in  $\mu\text{M}$ )

Compound/Derivative	Target/Assay	IC50 ( $\mu\text{M}$ )	Reference
2-(4-(methylsulfonyl)phenyl) indole (4b)	COX-2 Inhibition	0.11	[10]
2-(4-(methylsulfonyl)phenyl) indole (4d)	COX-2 Inhibition	0.17	[10]
2-(4-(methylsulfonyl)phenyl) indole (4f)	COX-2 Inhibition	0.15	[10]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)	NO Production	10.992	[13]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)	IL-6 Production	2.294	[13]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)	TNF- $\alpha$ Production	12.901	[13]
Ursolic acid-indole derivative (UA-1)	NO Inhibition	$2.2 \pm 0.4$	[14]

## Antiviral Activity

The antiviral properties of 2-methylindole derivatives have been explored against various viruses. Table 4 summarizes the IC50 and EC50 (half-maximal effective concentration) values.

Table 4: Antiviral Activity of 2-Methylindole Derivatives

Compound/Derivative	Virus	IC50/EC50 (μM)	Reference
Indole-2-carboxylate (8f)	Coxsackie B3 virus	7.18 (IC50)	[1]
Indole-2-carboxylate (14f)	Influenza A	7.53 (IC50)	[1]
Indole Chloropyridinyl Ester (1)	SARS-CoV-2 3CLpro	0.25 (IC50)	[15]
Indole Chloropyridinyl Ester (1)	SARS-CoV-2 (VeroE6 cells)	2.8 (EC50)	[15]
Indole-based ZVpro inhibitor (29)	Zika Virus Protease	0.39 (IC50)	[11]

## Antidiabetic Activity

2-Methylindole derivatives have been identified as potential agents for managing diabetes through the inhibition of carbohydrate-metabolizing enzymes. The IC50 values for  $\alpha$ -glucosidase and  $\alpha$ -amylase inhibition are shown in Table 5.

Table 5: Antidiabetic Activity of 2-Methylindole Derivatives (IC50 values in μM)

Compound/Derivative	Enzyme	IC50 (μM)	Reference
2,3-dichloroIndolinone (C1)	α-glucosidase	35.266	[16]
2,6-dichloroIndolinone (C2)	α-glucosidase	38.379	[16]
2,3-dichloroIndolinone (C1)	α-amylase	42.449	[16]
2,6-dichloroIndolinone (C2)	α-amylase	46.708	[16]
Thiazolidinone-based indole (4)	α-amylase	1.80 ± 0.70	[17]
Thiazolidinone-based indole (5)	α-amylase	1.50 ± 0.05	[17]
Thiazolidinone-based indole (4)	α-glucosidase	2.70 ± 0.70	[17]
Thiazolidinone-based indole (5)	α-glucosidase	2.40 ± 0.10	[17]

## Neuroprotective Activity

The potential of 2-methylindole derivatives to protect neuronal cells has been investigated, particularly in the context of neurodegenerative diseases. Table 6 presents data on their acetylcholinesterase (AChE) inhibitory and other neuroprotective effects.

Table 6: Neuroprotective Activity of 2-Methylindole Derivatives

Compound/Derivative	Target/Assay	IC50/EC50	Reference
Methyl indole-isoxazole carbohydrazide (5d)	Acetylcholinesterase (AChE)	29.46 ± 0.31 μM (IC50)	[2]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4a)	Acetylcholinesterase (AChE)	0.91 ± 0.045 μM (IC50)	[9]
2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4b)	Acetylcholinesterase (AChE)	16.42 ± 1.07 μM (IC50)	[18]
SMe1EC2	Hypoxia/low glucose-induced neurotransmission impairment	0.03-10.0x10 <sup>-6</sup> mol l <sup>-1</sup>	[19]
Phenoxyindole derivative (5)	Aβ42 aggregation	3.18 μM (IC50)	[20]

## Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of new studies.

### MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

- 2-Methylindole derivative stock solution (in a suitable solvent like DMSO)



- MTT solution (5 mg/mL in PBS)
- Cell culture medium
- 96-well plates
- Cancer cell line of interest
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

#### Procedure:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the 2-methylindole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control. The IC<sub>50</sub> value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

## Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

**Materials:**

- 2-Methylindole derivative stock solution
- Nutrient agar plates
- Bacterial or fungal culture
- Sterile cork borer
- Incubator

**Procedure:**

- **Inoculation:** A standardized inoculum of the test microorganism is uniformly spread onto the surface of a nutrient agar plate.
- **Well Creation:** Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.
- **Compound Application:** A defined volume of the 2-methylindole derivative solution at different concentrations is added to each well. A control with the solvent alone is also included.
- **Incubation:** The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- **Zone of Inhibition Measurement:** The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
- **MIC Determination:** To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically employed where the lowest concentration of the compound that prevents visible growth is identified.

## **Carrageenan-Induced Paw Edema for Anti-inflammatory Activity**

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

- 2-Methylindole derivative
- Carrageenan solution (1% in saline)
- Experimental animals (e.g., rats or mice)
- Plethysmometer or calipers

Procedure:

- **Animal Dosing:** The test animals are administered the 2-methylindole derivative or a vehicle control at a specific dose, typically via oral or intraperitoneal injection.
- **Induction of Inflammation:** After a set period (e.g., 30-60 minutes), a subplantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.
- **Paw Volume Measurement:** The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
- **Data Analysis:** The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.

## **$\alpha$ -Glucosidase Inhibition Assay for Antidiabetic Activity**

This in vitro assay measures the ability of a compound to inhibit the  $\alpha$ -glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

- 2-Methylindole derivative solution
- $\alpha$ -Glucosidase enzyme solution

- p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) substrate
- Phosphate buffer (pH 6.8)
- Sodium carbonate solution
- 96-well plate
- Microplate reader

#### Procedure:

- **Reaction Mixture Preparation:** In a 96-well plate, a mixture of the 2-methylindole derivative at various concentrations and the  $\alpha$ -glucosidase enzyme solution in phosphate buffer is pre-incubated.
- **Substrate Addition:** The reaction is initiated by adding the pNPG substrate to the mixture.
- **Incubation:** The plate is incubated at 37°C for a specific duration (e.g., 20-30 minutes). During this time,  $\alpha$ -glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.
- **Reaction Termination:** The reaction is stopped by adding sodium carbonate solution.
- **Absorbance Measurement:** The absorbance of the p-nitrophenol produced is measured at 405 nm.
- **Data Analysis:** The percentage of  $\alpha$ -glucosidase inhibition is calculated, and the IC50 value is determined.

## Acetylcholinesterase (AChE) Inhibition Assay for Neuroprotective Activity

This assay determines the ability of a compound to inhibit the acetylcholinesterase enzyme, a key target in the management of Alzheimer's disease.

#### Materials:

- 2-Methylindole derivative solution
- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- 96-well plate
- Microplate reader

#### Procedure:

- **Reaction Setup:** In a 96-well plate, the AChE enzyme, DTNB, and the 2-methylindole derivative at various concentrations are mixed in phosphate buffer.
- **Reaction Initiation:** The reaction is started by the addition of the ATCI substrate.
- **Absorbance Monitoring:** The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this reaction is monitored by measuring the increase in absorbance at 412 nm over time.
- **Data Analysis:** The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC<sub>50</sub> value is then determined.

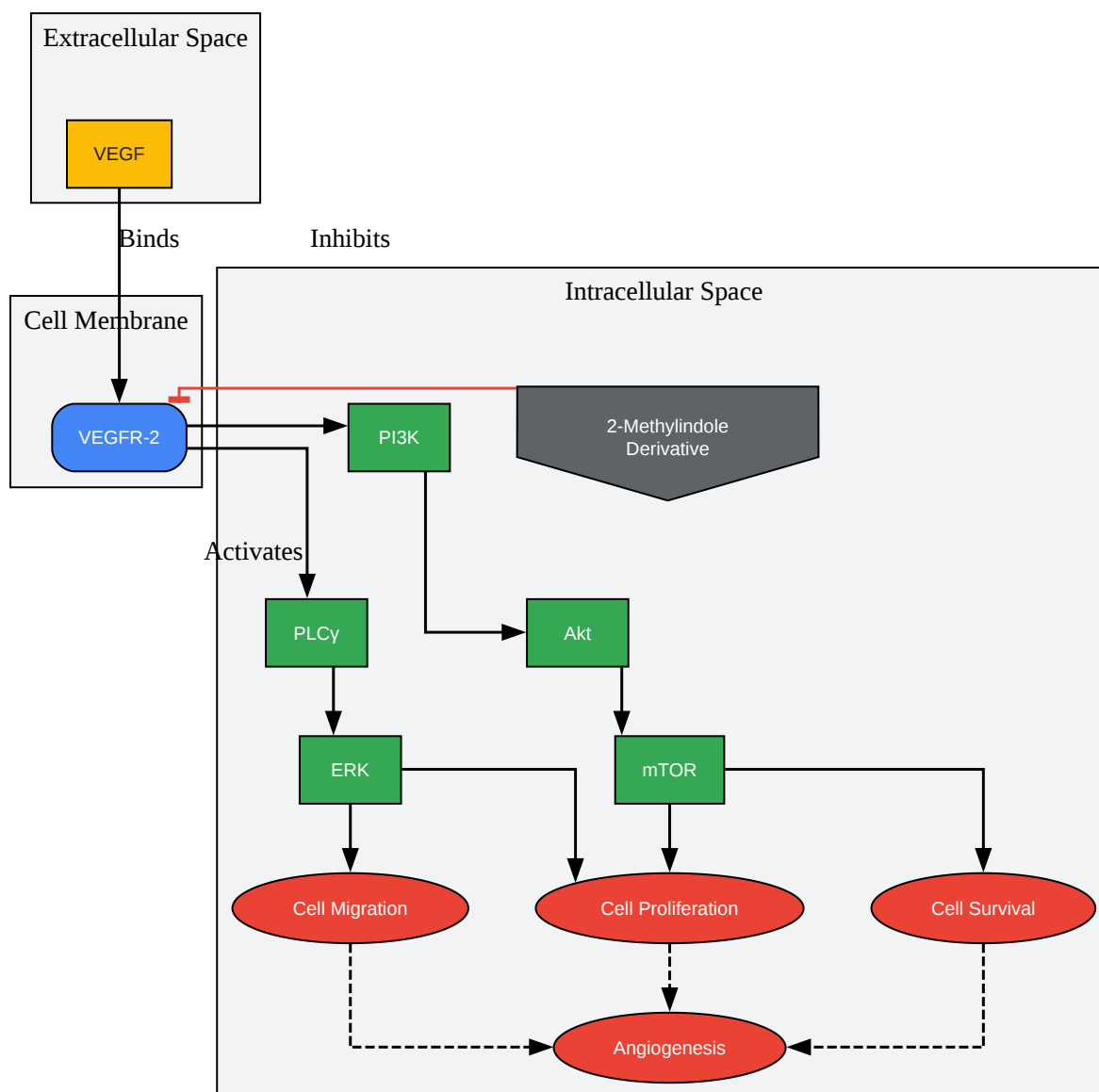
## Signaling Pathways and Mechanisms of Action

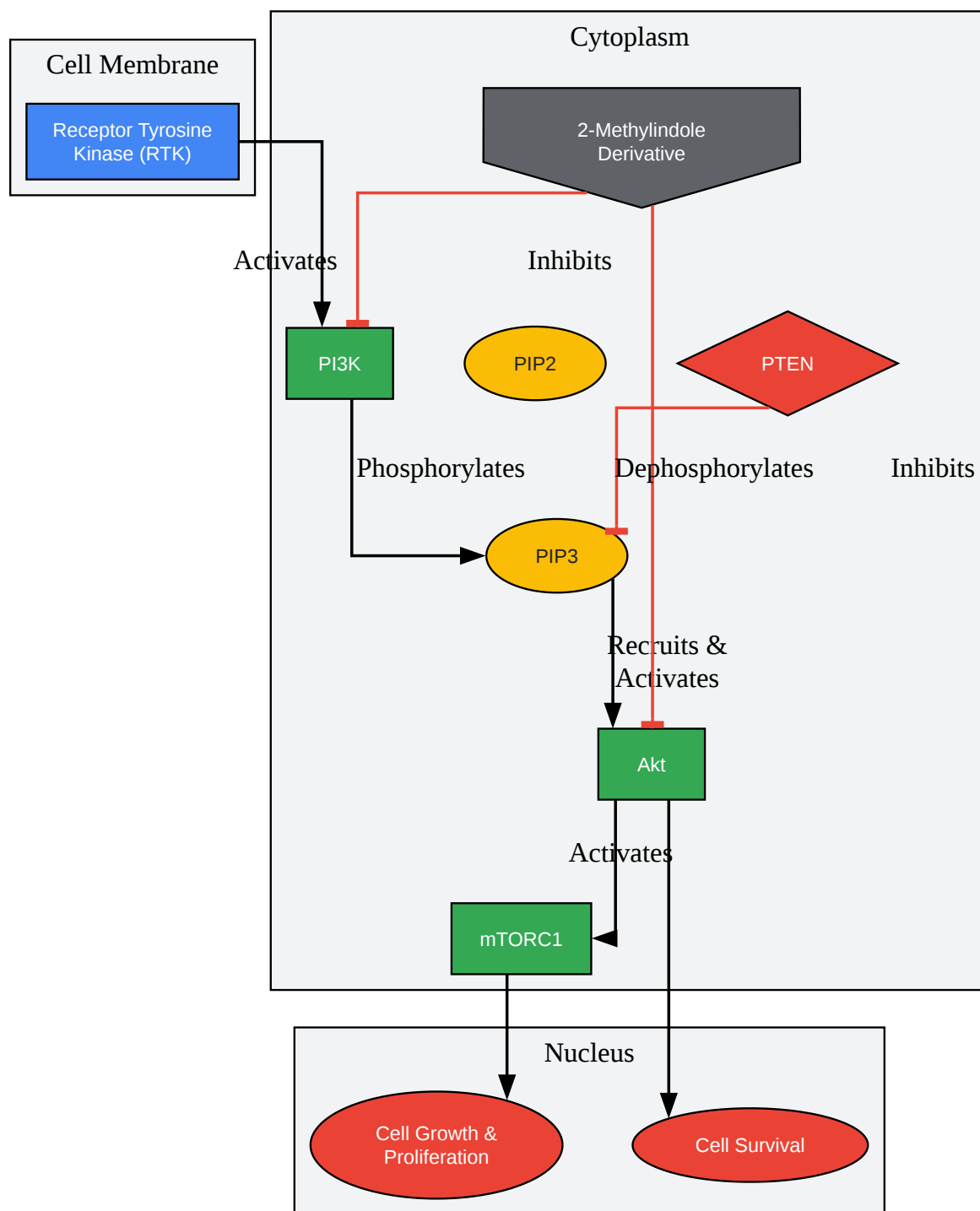
The biological effects of 2-methylindole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

### Anticancer Signaling Pathways

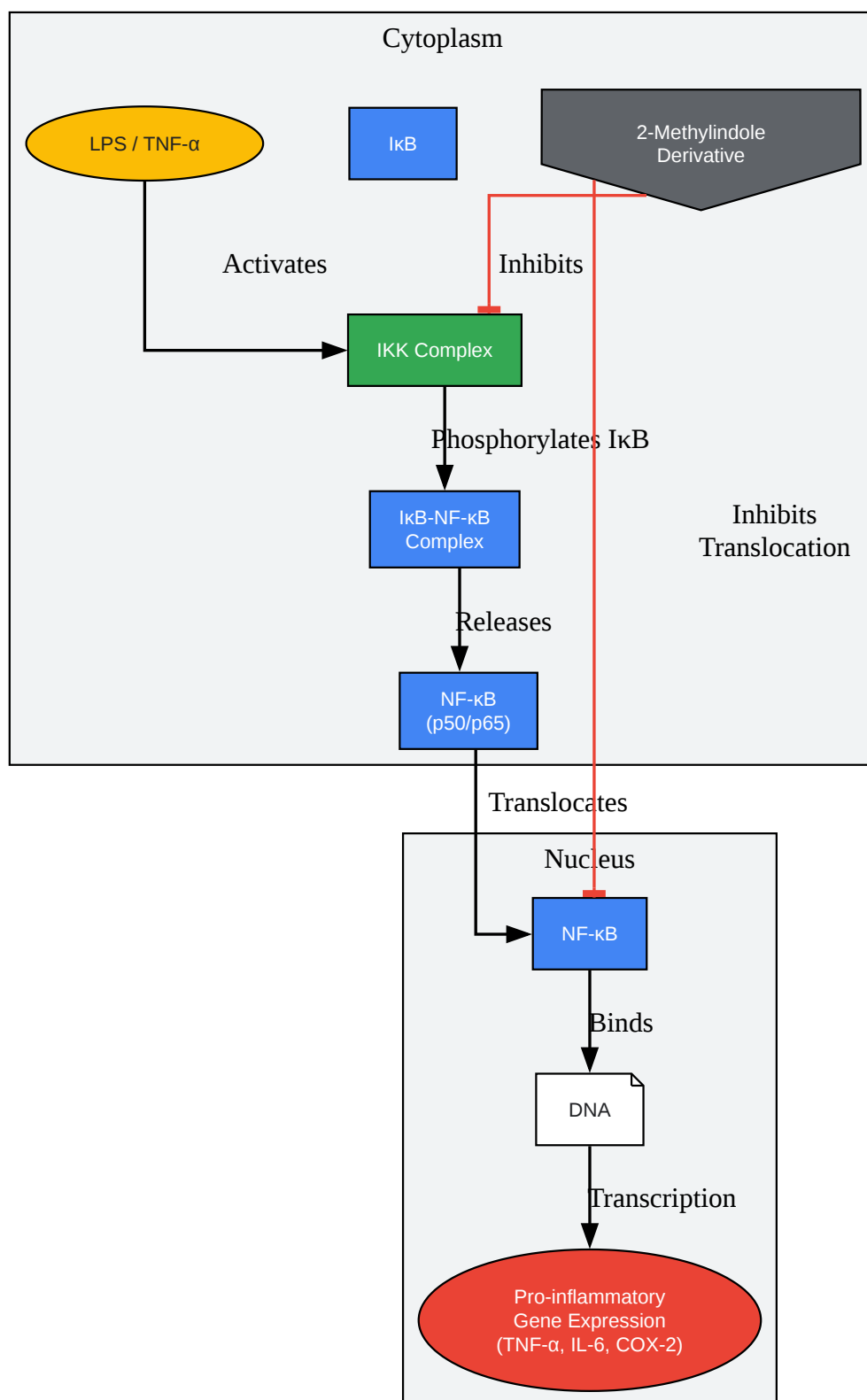
Many 2-methylindole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some indole derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling cascades.









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